Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate

Description

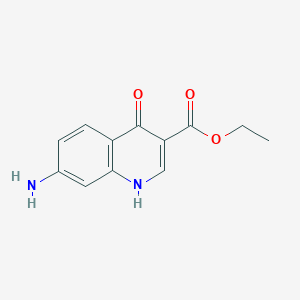

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate is a quinoline derivative characterized by an ethyl ester group at position 3, an amino (-NH₂) substituent at position 7, and a hydroxyl (-OH) group at position 2.

Properties

IUPAC Name |

ethyl 7-amino-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVZRNAYLFUIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699977 | |

| Record name | Ethyl 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85368-92-9 | |

| Record name | Ethyl 7-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate (E7A4HQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, antiviral, anticancer, and other relevant biological properties, supported by data tables and case studies.

Chemical Structure and Properties

E7A4HQC has the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol. The presence of the amino and hydroxy groups contributes to its biological activity, enhancing solubility and interaction with biological targets.

Antimicrobial Activity

E7A4HQC has demonstrated notable antimicrobial properties against various bacterial and fungal strains. It has been evaluated for its effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The mechanism of action is believed to involve interference with microbial DNA replication and protein synthesis.

Table 1: Antimicrobial Activity of E7A4HQC

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Antiviral Activity

Research has also highlighted the antiviral potential of E7A4HQC. It has shown activity against the Hepatitis B virus (HBV), indicating its potential as an antiviral agent. The compound's mechanism may involve the inhibition of viral replication processes.

Case Study: Hepatitis B Virus Inhibition

In a study assessing the antiviral efficacy of E7A4HQC, it was found to reduce HBV replication by approximately 70% at a concentration of 50 µg/mL, showcasing its potential for further development in antiviral therapies .

Anticancer Activity

E7A4HQC exhibits promising anticancer properties, particularly against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Table 2: Anticancer Activity of E7A4HQC

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 20 µM | |

| A549 (lung cancer) | 25 µM |

The biological activities of E7A4HQC can be attributed to its ability to interact with specific molecular targets within cells. For instance, its interaction with enzymes involved in metabolic pathways could disrupt cellular functions in both microbial and cancerous cells.

Scientific Research Applications

Antimicrobial Activity

Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate has demonstrated promising antimicrobial properties against a range of bacterial strains. Studies indicate that derivatives of this compound exhibit significant inhibition against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antiviral Properties

Research has shown that this compound possesses antiviral activity, particularly against viruses such as Hepatitis B. Its mechanism involves interference with viral replication processes, indicating potential therapeutic applications in virology .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Enzyme Inhibition

This compound has been identified as an inhibitor of lactate dehydrogenase (LDH), an enzyme associated with cancer metabolism. Inhibiting LDH can reduce lactate production in cancer cells, thus hindering their growth and proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 6-amino-4-hydroxyquinoline-3-carboxylate | Amino group at position 6 | Moderate antibacterial activity |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Chlorine instead of amino group | Enhanced antiviral properties |

| Ethyl 7-methyl-4-hydroxyquinoline-3-carboxylate | Methyl substitution at position 7 | Increased lipophilicity affecting absorption |

This table highlights how structural variations can influence the biological activity of quinoline derivatives.

Case Study 1: Antibacterial Activity

A study published in Chemical & Pharmaceutical Bulletin explored the antibacterial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant zone inhibition compared to control antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

In a study aimed at evaluating anticancer agents, derivatives of this compound were tested against human breast cancer cell lines. The findings revealed that certain derivatives induced apoptosis significantly more than standard chemotherapy agents, indicating their potential as effective anticancer therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline-3-carboxylates are heavily influenced by substituents at positions 4, 6, 7, and 7. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Molecular Properties of Selected Quinoline-3-carboxylates

Preparation Methods

Starting Material and Core Formation

A patented method uses 6-bromoisatin as the starting material, which undergoes reaction with pyruvic acid derivatives to form quinoline-4-carboxylic acid intermediates. This approach offers advantages including low cost, high yield, and scalability without highly toxic reagents.

Esterification to Methyl or Ethyl Quinoline Carboxylates

The quinoline-4-carboxylic acid is esterified using thionyl chloride in methanol or ethanol under reflux conditions. This converts the acid to the corresponding methyl or ethyl ester, facilitating further functionalization.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Esterification | Thionyl chloride, methanol/ethanol, reflux overnight | 7-bromoquinoline-4-carboxylic acid methyl/ethyl ester | Reflux with periodic addition of thionyl chloride ensures complete esterification |

Introduction of the 7-Amino Group via Palladium-Catalyzed Amination

The 7-bromo substituent is replaced by an amino group using palladium-catalyzed Buchwald-Hartwig amination. This involves reacting the bromo ester with ammonia or amine sources in the presence of palladium acetate, Xantphos ligand, cesium carbonate base, and 1,4-dioxane solvent under nitrogen atmosphere at reflux for several hours.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Amination | NH3 or amine, Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane, reflux, N2 | Methyl 7-(tert-butoxycarbonyl)amino quinoline-4-carboxylate | Boc protection used to stabilize amino intermediate |

Deprotection and Conversion to 7-Aminoquinoline Ester

The Boc protecting group is removed by treatment with hydrochloric acid in methanol at room temperature followed by heating at 50 °C. After solvent removal, basification with ammonia water precipitates the free amine ester.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Deprotection | HCl in methanol, room temp 1 h, then 50 °C 2 h, neutralization with NH3 | 7-aminoquinoline-4-carboxylic acid methyl ester | Efficient removal of Boc group |

Diazotization and Hydroxylation at Position 4

The amino group at position 7 can be converted to a hydroxyl group at position 4 via diazotization. The amino ester is dissolved in a mixture of acetic acid, water, and concentrated sulfuric acid, cooled to 0 °C, and treated dropwise with sodium nitrite solution. The reaction mixture is then poured into boiling 10% sulfuric acid and refluxed briefly. After cooling and pH adjustment, 7-hydroxyquinoline-4-carboxylic acid methyl ester is isolated.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Diazotization & Hydroxylation | NaNO2, AcOH, H2SO4, 0 °C, then reflux in 10% H2SO4 | 7-hydroxyquinoline-4-carboxylic acid methyl ester | Critical control of temperature and pH for selectivity |

Final Hydrolysis and Esterification to Ethyl Ester

The methyl ester can be hydrolyzed under basic conditions (10% NaOH aqueous solution) at 60 °C for several hours, followed by acidification to pH 2 and isolation of the acid. Subsequent esterification with ethanol under acidic conditions yields the ethyl ester form.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Hydrolysis & Esterification | 10% NaOH, 60 °C, 3 h; then acidify and react with EtOH/HCl | Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate | Ensures high purity ethyl ester |

Alternative Synthetic Routes and Considerations

Nucleophilic Substitution: Amino groups can be introduced via nucleophilic aromatic substitution on halogenated quinoline esters, typically with ammonia or amines, under controlled temperature and solvent conditions to maintain regioselectivity.

Reduction of Nitro Intermediates: Nitro-substituted quinoline esters can be reduced to amino derivatives using catalytic hydrogenation or chemical reducing agents, providing an alternative route to the 7-amino compound.

Regioselectivity Control: Solvent polarity, temperature, and catalyst choice influence substitution patterns. Polar aprotic solvents such as DMF favor selective substitution at less hindered positions, while steric effects guide amino group placement.

Summary Table of Key Preparation Steps

| Step No. | Transformation | Key Reagents & Conditions | Product | Yield & Notes |

|---|---|---|---|---|

| 1 | Quinoline core synthesis | 6-bromoisatin + pyruvic acid derivatives | 7-bromoquinoline-4-carboxylic acid | High yield, scalable |

| 2 | Esterification | Thionyl chloride, MeOH or EtOH, reflux | 7-bromoquinoline-4-carboxylic acid methyl/ethyl ester | Efficient ester formation |

| 3 | Amination | Pd(OAc)2, Xantphos, Cs2CO3, NH3, reflux | Boc-protected amino ester | High regioselectivity |

| 4 | Boc deprotection | HCl in MeOH, 50 °C | 7-aminoquinoline-4-carboxylic acid methyl ester | Clean removal of protecting group |

| 5 | Diazotization/hydroxylation | NaNO2, AcOH, H2SO4, reflux | 7-hydroxyquinoline-4-carboxylic acid methyl ester | Controlled hydroxyl introduction |

| 6 | Hydrolysis & esterification | NaOH, 60 °C; acidify, EtOH/HCl | This compound | Final product with high purity |

Research Findings and Optimization Notes

The method starting from 6-bromoisatin offers a cost-effective and high-yield approach with simple purification steps, avoiding highly toxic reagents and complex catalysts.

Palladium-catalyzed amination is a key step for introducing the amino group with high regioselectivity and yield, facilitated by appropriate ligands such as Xantphos.

Diazotization conditions require precise temperature control (0 °C) and acid concentration to avoid side reactions and ensure hydroxylation at the desired position.

Hydrolysis and esterification steps must be carefully controlled to prevent hydrolysis of the ester group or degradation of the quinoline ring.

Alternative methods involving nucleophilic substitution or reduction of nitro intermediates provide flexible options depending on available starting materials and desired scale.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-amino-4-hydroxyquinoline-3-carboxylate, and how can regioselectivity be controlled during its synthesis?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the quinoline core. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structural analog) is synthesized via N-propargylation followed by click chemistry with azides under Sharpless conditions . To introduce the amino group, nucleophilic substitution (e.g., using ammonia or amines) or reduction of nitro intermediates may be employed. Regioselectivity is influenced by reaction conditions (temperature, solvent, catalysts). For instance, in ethylation reactions, polar aprotic solvents like DMF favor specific substitution patterns, while steric effects guide functionalization at less hindered positions .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, ester ethyl groups at δ 1.3–4.3 ppm) .

- IR Spectroscopy : Confirms hydroxyl (-OH, ~3200 cm⁻¹), ester carbonyl (C=O, ~1700 cm⁻¹), and amino (-NH₂, ~3300 cm⁻¹) groups .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to validate the core structure .

- Elemental Analysis : Verifies C, H, N, and O composition within ±0.4% deviation .

Q. How does the compound’s solubility and stability impact experimental design?

- Methodological Answer : The compound’s poor aqueous solubility (due to aromaticity) necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. Stability tests under varying pH (e.g., 2–12) and temperatures (25–60°C) are recommended. For example, ester groups may hydrolyze under alkaline conditions, requiring neutral buffers for long-term storage .

Advanced Research Questions

Q. What strategies optimize the compound’s antimicrobial activity through structural modifications?

- Methodological Answer :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -F, -Cl) at position 6/7 enhances membrane penetration .

- Amino Group Functionalization : Acylation or alkylation of the -NH₂ group can improve bioavailability. For example, triazole-linked derivatives (via click chemistry) show enhanced Gram-negative activity .

- Table 1 : Activity Trends in Analogous Compounds

| Substituent (Position) | MIC (μg/mL) vs S. aureus | Key Reference |

|---|---|---|

| -Cl (7), -F (6) | 8.5 | |

| -NHCOCH₃ (7) | 12.3 | |

| -N(CH₃)₂ (7) | 5.2 |

Q. How can crystallographic data resolve contradictions in reported tautomeric forms (e.g., keto-enol tautomerism)?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths and angles to confirm tautomeric states. For example, a C=O bond length of ~1.23 Å indicates keto dominance, while elongated C-O bonds (~1.34 Å) suggest enol forms. High-resolution data (θ > 25°, Rint < 0.05) and hydrogen-bonding networks are critical .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., DNA gyrase)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to target pockets (e.g., GyrB ATPase domain). Parameters include grid boxes centered on active sites and flexible side-chain sampling .

- MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 50 ns trajectories) .

- QSAR Models : Hammett constants (σ) and LogP values correlate substituent effects with inhibitory activity .

Q. How do conflicting bioactivity data from different assays (e.g., broth microdilution vs. agar diffusion) arise, and how can they be reconciled?

- Methodological Answer : Discrepancies stem from assay conditions:

- Broth Microdilution : Detects bacteriostatic effects (MIC values) but may underestimate bactericidal activity.

- Agar Diffusion : Zone-of-inhibition sizes depend on compound diffusion rates, which vary with agar viscosity .

- Resolution : Normalize data using standard controls (e.g., ciprofloxacin) and report both MIC and MBC (minimum bactericidal concentration) values .

Methodological Notes

- Crystallography : Use SHELX programs for structure refinement. For twinned crystals, employ TWIN/BASF commands in SHELXL .

- Synthetic Optimization : Screen Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) to introduce aryl groups at position 2 .

- Biological Assays : Include cytotoxicity testing (e.g., HEK293 cells, CC₅₀ > 50 μM) to validate selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.